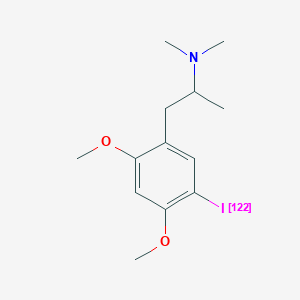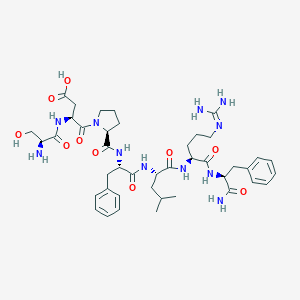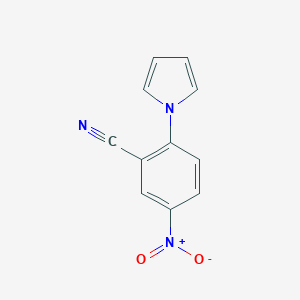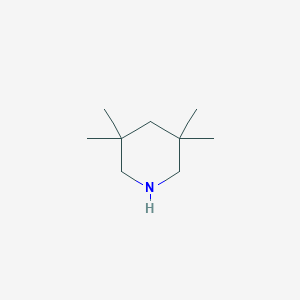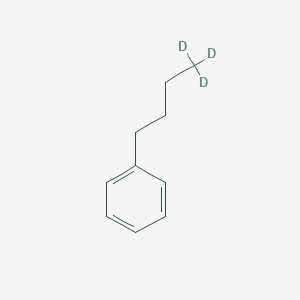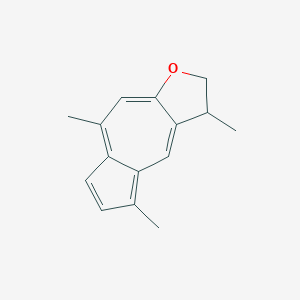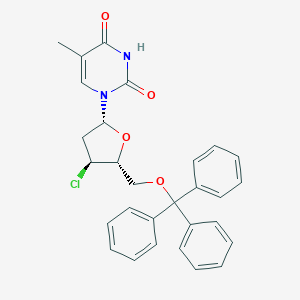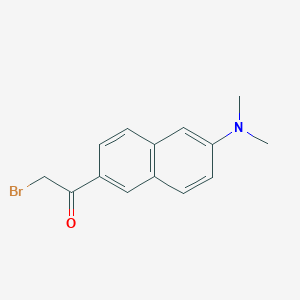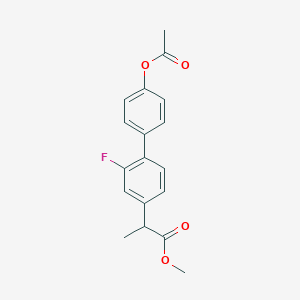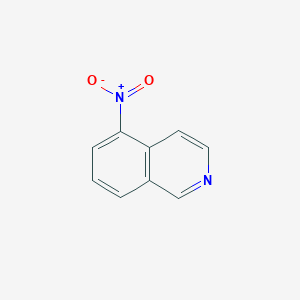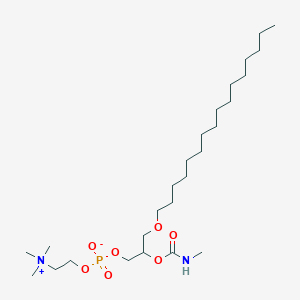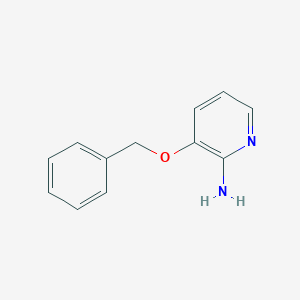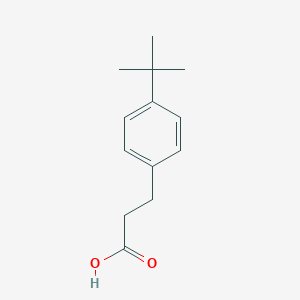
3-(4-tert-Butyl-phenyl)-propionic acid
概要
説明
Synthesis Analysis
The synthesis of 3-(4-tert-Butyl-phenyl)-propionic acid and its analogs involves multiple steps that include reactions of chloral with substituted anilines leading to various intermediates and final products. One method described involves the formation of 2,2,2-trichloroethylidene anilines followed by the treatment with thioglycolic acid to produce a series of substituted products. This synthetic route provides insight into the conformation of the observed products through high-resolution magnetic resonance spectra and ab initio calculations (Issac & Tierney, 1996).
科学的研究の応用
Antioxidant Applications : A compound related to 3-(4-tert-Butyl-phenyl)-propionic acid, named [3-(3,5-di-tert-butyl-4-hydroxy-phenyl)] propionyl phosphoric acid bisoctadecanol ester, has shown excellent performance in reducing oxidation induction time and melt flow rate, suggesting its use as an antioxidant in various materials (Lijuan, 2008)(Lijuan, 2008).
Biomarker for Human Exposure : Propionic acid has been identified as a potential urinary biomarker for human exposure to certain synthetic phenolic antioxidants, indicating widespread human exposure to these compounds (Liu & Mabury, 2021)(Liu & Mabury, 2021).
Peptide Conformation Studies : Research on N-methylation of peptides, including a study on the crystal structure of 3-[4-(benzyloxy)phenyl]-2-(N-tert-butoxycarbonyl-N-methylamino)propionic acid, revealed insights into how modifications affect peptide conformation (Jankowska et al., 2002)(Jankowska et al., 2002).
Improvement in Yield : A study focused on improving the yield of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate using KOH catalyst, achieving an average yield of 95%, which conforms to literature standards (Xiao-jian, 2010)(Xiao-jian, 2010).
Environmental Safety in Agriculture : Octadecyl 3(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, used as an antioxidant in folios, was found to pose no significant environmental or toxicological concerns, suggesting its safety for agricultural applications (Herrchen, Kördel, & Klein, 1997)(Herrchen, Kördel, & Klein, 1997).
Antitumor Antibiotic Synthesis : A key intermediate in the synthesis of antitumor antibiotic tetrahydroisoquinoline natural products, 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, was synthesized, contributing to research in the field of medicinal chemistry (Li et al., 2013)(Li et al., 2013).
Food Contact Material Safety : For the use in polyolefins, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, esters with C13-C15 branched and linear alcohols were found to raise no safety concerns for consumers, highlighting its potential for use in food contact materials (Flavourings, 2011)(Flavourings, 2011).
Safety And Hazards
“3-(4-tert-Butyl-phenyl)-propionic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .
特性
IUPAC Name |
3-(4-tert-butylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-5,7-8H,6,9H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJYANVQFVSYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407023 | |
| Record name | 3-(4-tert-Butyl-phenyl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-tert-Butyl-phenyl)-propionic acid | |
CAS RN |
1208-64-6 | |
| Record name | 3-(4-tert-Butyl-phenyl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-tert-butylphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

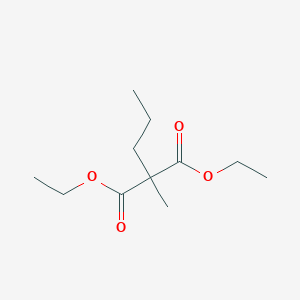
![Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate](/img/structure/B18022.png)
